[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol
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Overview
Description
[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a bromophenyl group and a methyl group attached to the triazole ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 5-methyl-1H-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group in [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromophenyl group, to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, and conditions such as heating or using a catalyst
Major Products:
Oxidation: 4-bromobenzaldehyde, 4-bromobenzoic acid
Reduction: 4-phenyl-5-methyl-1H-1,2,3-triazole
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
Organic Synthesis: [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Neuroprotective Agents: Triazole derivatives, including this compound, have shown potential as neuroprotective agents.
Antimicrobial Agents: The compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.
Industry:
Mechanism of Action
The mechanism of action of [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol involves its interaction with specific molecular targets. In the context of its neuroprotective effects, the compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α). It also reduces endoplasmic reticulum stress and apoptosis in neuronal cells by modulating the expression of chaperone proteins and apoptosis markers .
Comparison with Similar Compounds
- [1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanol
- [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol
- [1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol
Comparison:
- [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives might not. This can influence its biological activity and chemical reactivity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H10BrN3O |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
[1-(4-bromophenyl)-5-methyltriazol-4-yl]methanol |
InChI |
InChI=1S/C10H10BrN3O/c1-7-10(6-15)12-13-14(7)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3 |
InChI Key |
ZDSQSODBOLREAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)CO |
Origin of Product |
United States |
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